

A Comparative Toxicological Assessment: Sodium Perfluorohexanoate vs. Perfluorohexanoic Acid (PFHxA)

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Compound of Interest

Compound Name: Sodium perfluorohexanoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of **sodium perfluorohexanoate** and its corresponding free acid, perfluorohexanoic acid (PFHxA). As shorter-chain per- and polyfluoroalkyl substances (PFAS), their potential health effects are of significant interest. This document summarizes key quantitative toxicity data, details experimental methodologies from pivotal studies, and illustrates a relevant biological pathway to support informed research and development decisions.

Quantitative Toxicity Data Summary

The following table summarizes key toxicity values for **sodium perfluorohexanoate** and PFHxA based on available animal studies. It is important to note that **sodium perfluorohexanoate** is the sodium salt of PFHxA and is often used in toxicological studies to increase water solubility. The data for both are presented here for a comprehensive overview.

Toxicity Endpoint	Sodium Perfluorohexanoate	Perfluorohexanoic Acid (PFHxA)	Species	Reference
Acute Oral LD50	> 1,750 and < 5,000 mg/kg	>1750 and <5000 mg/kg	Rat	[1] [2] [3]
Subchronic Toxicity NOAEL	20 mg/kg/day (based on nasal lesions)	50 mg/kg/day (males, based on liver effects), 200 mg/kg/day (females, based on liver effects)	Rat	[2] [4]
Chronic Toxicity NOAEL	-	15 mg/kg/day (male rats, based on changes in urine pH)	Rat	[5]
Reproductive Toxicity NOAEL	100 mg/kg/day (based on reduced F1 pup weights)	Not a selective reproductive toxicant	Rat	[2] [4] [6]
Developmental Toxicity NOAEL	100 mg/kg/day (based on maternal and fetal body weight effects)	Not a selective developmental toxicant	Rat	[2] [4]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological findings. Below are summaries of protocols from key studies.

Acute Oral Toxicity Study (Sodium Perfluorohexanoate)

- Test System: Fasted female Crl:CD(SD) rats.[1]
- Administration: A single dose of **sodium perfluorohexanoate** was administered via oral gavage.[1]
- Dose Groups: 175, 550, 1,750, or 5,000 mg/kg body weight.[1]
- Observation Period: 14 days.[1]
- Endpoints: Mortality and clinical signs of toxicity were monitored.[1]

90-Day Subchronic and One-Generation Reproduction Study (Sodium Perfluorohexanoate)

- Test System: Young adult male and female Crl:CD(SD) rats.[2][4]
- Administration: **Sodium perfluorohexanoate** was administered daily by oral gavage for approximately 90 days.[2][4]
- Dose Groups: 0, 20, 100, or 500 mg/kg/day.[2][4]
- Reproductive Evaluation: Rats selected for the reproduction portion of the study were dosed for about 70 days before cohabitation, and dosing continued through gestation and lactation. [2][4]
- Endpoints: Subchronic toxicity was evaluated based on clinical observations, body weight, food consumption, and histopathology. Reproductive toxicity was assessed by examining mating, fertility, gestation, and pup survival and weight.[2][4]

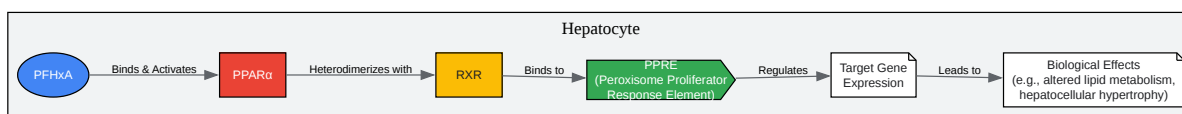
Chronic Toxicity and Carcinogenicity Study (PFHxA)

- Test System: Male and female Sprague-Dawley rats.[7][8]
- Administration: PFHxA was administered daily by oral gavage, 7 days a week, for 104 weeks.[7][8]

- Dose Groups: Males: 0, 2.5, 15, and 100 mg/kg/day; Females: 0, 5, 30, and 200 mg/kg/day. [7][8]
- Endpoints: Survival, body weight, food consumption, hematology, serum chemistry, and histopathological changes were evaluated. The study also assessed the tumorigenic potential of PFHxA. [7][8]

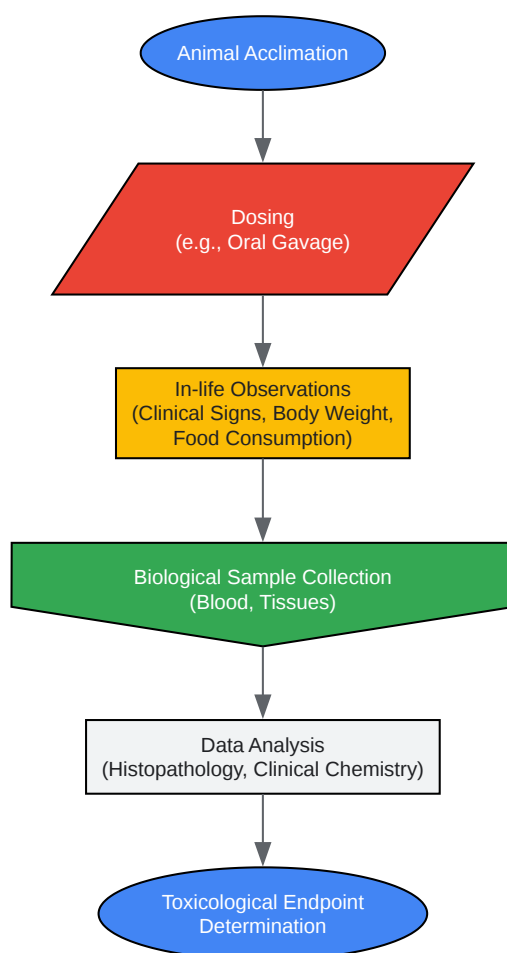
Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key mechanistic pathway associated with PFAS toxicity and a typical workflow for an in vivo toxicity study.



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PFHxA-mediated PPARα activation pathway.



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Generalized workflow for an in vivo toxicity study.

Discussion

The available data suggest that both **sodium perfluorohexanoate** and PFHxA have a low acute toxicity profile.[1][2] Subchronic studies with **sodium perfluorohexanoate** identified nasal lesions as an adverse effect at higher doses.[2][4] Chronic exposure studies with PFHxA in rats did not show evidence of carcinogenicity, with the primary target organ being the kidney at high doses.[7][8] Neither substance is considered a selective reproductive or developmental toxicant.[2][4]

One of the proposed mechanisms of toxicity for PFHxA involves the activation of peroxisome proliferator-activated receptor alpha (PPAR α), which can lead to changes in lipid metabolism and cellular proliferation, particularly in the liver.[1]

In comparison to longer-chain PFAS like PFOA, PFHxA generally exhibits lower toxicity.[5][9] This is reflected in its higher reference dose (RfD), which is several orders of magnitude greater than that of PFOA, indicating lower potency.[5][9][10]

Conclusion

This guide provides a comparative overview of the toxicological data for **sodium perfluorohexanoate** and PFHxA. The compiled data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development and toxicology. The evidence suggests a lower toxicity profile for these shorter-chain PFAS compared to their longer-chain counterparts. However, continued research is essential to fully understand their long-term health implications.

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